Binimetinib

Catalog No.
S548786
CAS No.
606143-89-9
M.F
C17H15BrF2N4O3
M. Wt
441.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binimetinib

CAS Number

606143-89-9

Product Name

Binimetinib

IUPAC Name

6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide

Molecular Formula

C17H15BrF2N4O3

Molecular Weight

441.2 g/mol

InChI

InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)

InChI Key

ACWZRVQXLIRSDF-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO

Solubility

Soluble in DMSO, not in water

Synonyms

MEK162; MEK-162; MEK 162; ARRY162; ARRY-162; ARRY 162; ARRY438162, Binimetinib; Brand name: Mektovi.

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO

Description

The exact mass of the compound Binimetinib is 440.02956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Binimetinib for Cancer Treatment

Scientific research has explored the application of Binimetinib in treating various cancers. Here are some specific areas of investigation:

  • Melanoma

    Binimetinib, often in combination with BRAF inhibitors (drugs targeting another protein in the MAPK pathway), has been investigated in clinical trials for the treatment of melanoma, a type of skin cancer. Studies have shown promising results in terms of improved progression-free survival (the time a patient lives without their cancer worsening) for patients with BRAF mutations [].

  • Other Cancers

    Research is ongoing to evaluate the effectiveness of Binimetinib in other types of cancers where the MAPK pathway is involved. These cancers include non-small cell lung cancer, colorectal cancer, and head and neck cancers [].

Binimetinib, also known by its brand name Mektovi, is a selective oral inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2). This compound is primarily utilized in the treatment of unresectable or metastatic melanoma with specific BRAF V600E or V600K mutations. Binimetinib functions by inhibiting the MEK1/2 pathway, which is crucial for cell proliferation and survival, particularly in cancer cells. The compound exhibits a high binding affinity to human plasma proteins (97%) and has a volume of distribution of approximately 92 liters, indicating extensive tissue distribution .

Binimetinib acts by inhibiting the MEK protein, a crucial component of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a vital role in cell growth and proliferation. Mutations in certain genes, like BRAF, can lead to inappropriate activation of the MAPK pathway, promoting uncontrolled cancer cell growth. By targeting MEK, Binimetinib disrupts the MAPK signaling cascade, ultimately slowing down or stopping cancer cell division [].

That create its unique structure. While specific synthetic routes are proprietary, it typically includes steps such as:

  • Formation of key intermediates through nucleophilic substitutions.
  • Introduction of functional groups to enhance selectivity for MEK.
  • Final purification processes to yield the active pharmaceutical ingredient.

Detailed synthetic pathways are generally not disclosed publicly due to proprietary interests but involve standard organic synthesis techniques common in pharmaceutical chemistry .

The biological activity of binimetinib is characterized by its ability to inhibit cell growth in BRAF-mutant melanoma cell lines. In vitro studies have demonstrated that binimetinib effectively inhibits ERK phosphorylation and reduces tumor cell viability. In vivo studies using murine xenograft models have shown significant tumor growth inhibition . Its mechanism of action involves disrupting key signaling pathways that are often upregulated in cancerous cells, thereby limiting their proliferative capacity.

Binimetinib is primarily indicated for use in combination with encorafenib for patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations. Clinical trials have established its efficacy in this context, leading to its approval by regulatory agencies such as the U.S. Food and Drug Administration . Beyond melanoma, ongoing research explores its potential applications in other cancers characterized by aberrant MEK signaling.

Binimetinib has shown various interactions with other medicinal products. It is primarily metabolized through UGT1A1-mediated glucuronidation; thus, co-administration with UGT1A1 inducers or inhibitors should be approached with caution. Additionally, binimetinib may induce CYP1A2 enzymes and inhibit OAT3 transporters, necessitating careful management when used alongside sensitive substrates . Adverse reactions commonly associated with binimetinib include fatigue, nausea, diarrhea, and liver function abnormalities .

Several compounds share similar mechanisms or therapeutic targets as binimetinib. Below is a comparison highlighting their unique characteristics:

Compound NameMechanism of ActionIndicationsUnique Features
TrametinibMEK inhibitorMelanomaApproved for use as monotherapy
CobimetinibMEK inhibitorMelanomaUsed in combination with vemurafenib
SelumetinibMEK inhibitorNeuroblastomaInvestigational for other solid tumors
EncorafenibBRAF inhibitorMelanomaOften used in combination with MEK inhibitors

Binimetinib's selectivity for MEK1/2 distinguishes it from other kinase inhibitors that may target multiple kinases or different pathways entirely. Its use specifically in conjunction with encorafenib also highlights its unique role in targeting BRAF-mutant tumors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

440.02956 g/mol

Monoisotopic Mass

440.02956 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

181R97MR71

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 33 of 35 companies (only ~ 5.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Binimetinib, in conjunction with encorafenib, is indicated for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutation and metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.
Binimetinib in combination with encorafenib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation.
Treatment of melanoma
Treatment of colorectal carcinoma

Livertox Summary

Encorafenib is a selective inhibitor of BRAF kinase that is used in combination with binimetinib, an inhibitor of MEK, in the therapy of metastatic and advanced malignant melanoma. Encorafenib-binimetinib combination therapy is commonly associated with transient elevations in serum aminotransferase levels during therapy, but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Binimetinib
US Brand Name(s): Mektovi
FDA Approval: Yes
Binimetinib is approved to be used with encorafenib to treat: Melanoma that cannot be removed by surgery or has metastasized (spread to other parts of the body). It is used in patients whose disease has a certain mutation in the BRAF gene.
Binimetinib is also being studied in the treatment of other types of cancer.

Pharmacology

Binimetinib is a MEK inhibitor. MEK is an enzyme that regulates the biosynthesis of the inflammatory cytokines TNF, IL-6 and IL-1. MEK inhibitors interfere with these biosynthetic processes [L3334]. It is a chemotherapeutic agent that has anti-tumor activity [L3341], [A34270].
Binimetinib is an orally available inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) with potential antineoplastic activity. Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. Inhibition of MEK1/2 prevents the activation of MEK1/2 dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling. This may eventually lead to an inhibition of tumor cell proliferation and an inhibition in production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE41 - Binimetini

Mechanism of Action

Binimetinib, noncompetitive with ATP, binds reversibly to and inhibits the activity of mitogen-activated extracellular signal-regulated kinase (MEK) 1 and 2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors, resulting in the inhibition of growth factor-mediated cell signaling such as the downstream extracellular signal-related kinase (ERK) pathway. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6, and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Other CAS

606143-89-9

Absorption Distribution and Excretion

The pharmacokinetics of binimetinib was studied in healthy subjects and patients with solid tumors. After twice-daily dosing, the accumulation is 1.5-fold and the coefficient of variation (CV%) of the area under the concentration-time curve (AUC) is <40% at steady state. The systemic exposure of binimetinib is approximately dose proportional. After oral administration, at least 50% of the binimetinib dose was absorbed with a median time to maximum concentration (Tmax) of 1.6 hours. The administration of a single dose of binimetinib 45 mg with a high-fat, high-calorie meal (consisting of approximately 150 calories from protein, 350 calories from carbohydrate, and 500 calories from fat) in healthy subjects had no effect on binimetinib exposure.
Following a single oral dose of 45 mg radiolabeled binimetinib in healthy subjects, 62% (32% unchanged) of the administered dose was recovered in the feces while 31% (6.5% unchanged) was recovered in the urine.
The geometric mean (CV%) of the apparent volume of distribution of binimetinib is 92 L (45%).
The apparent clearance (CL/F) of binimetinib is is 20.2 L/h (24%).

Metabolism Metabolites

The primary metabolic pathway is glucuronidation with UGT1A1 contributing up to 61% of the binimetinib metabolism. Other pathways of binimetinib metabolism include N-dealkylation, amide hydrolysis, and loss of ethane-diol from the side chain. The active metabolite M3 produced by CYP1A2 and CYP2C19 represents 8.6% of the binimetinib exposure. Following a single oral dose of 45 mg radiolabeled binimetinib, approximately 60% of the circulating radioactivity AUC in plasma was attributable to binimetinib.

Wikipedia

Binimetinib
Mibampato

FDA Medication Guides

Mektov
Binimetinib
TABLET;ORAL
ARRAY BIOPHARMA INC
10/11/2023

Biological Half Life

The mean (CV%) terminal half-life (t1/2) of binimetinib is 3.5 hours (28.5%).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: McLoughlin EM, Fadul CE, Patel SH, Hall RD, Gentzler RD. Clinical and Radiographic Response of Leptomeningeal and Brain Metastases to Encorafenib and Binimetinib in a Patient With BRAF V600E-Mutated Lung Adenocarcinoma. J Thorac Oncol. 2019 Dec;14(12):e269-e271. doi: 10.1016/j.jtho.2019.07.019. PubMed PMID: 31757377.
2: Gravbrot N, Sundararajan S. Severe Drug-Induced Liver Injury from Combination Encorafenib/Binimetinib. Case Rep Oncol Med. 2019 Oct 7;2019:3051945. doi: 10.1155/2019/3051945. eCollection 2019. PubMed PMID: 31687241; PubMed Central PMCID: PMC6800898.
3: Holbrook K, Lutzky J, Davies MA, Davis JM, Glitza IC, Amaria RN, Diab A, Patel SP, Amin A, Tawbi H. Intracranial antitumor activity with encorafenib plus binimetinib in patients with melanoma brain metastases: A case series. Cancer. 2019 Oct 28. doi: 10.1002/cncr.32547. [Epub ahead of print] PubMed PMID: 31658370.
4: Binimetinib plus encorafenib for metastatic melanoma. Aust Prescr. 2019 Oct;42(5):168. doi: 10.18773/austprescr.2019.057. Epub 2019 Sep 13. Review. PubMed PMID: 31631932; PubMed Central PMCID: PMC6787304.
5: Kopetz S, Grothey A, Yaeger R, Van Cutsem E, Desai J, Yoshino T, Wasan H, Ciardiello F, Loupakis F, Hong YS, Steeghs N, Guren TK, Arkenau HT, Garcia-Alfonso P, Pfeiffer P, Orlov S, Lonardi S, Elez E, Kim TW, Schellens JHM, Guo C, Krishnan A, Dekervel J, Morris V, Calvo Ferrandiz A, Tarpgaard LS, Braun M, Gollerkeri A, Keir C, Maharry K, Pickard M, Christy-Bittel J, Anderson L, Sandor V, Tabernero J. Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer. N Engl J Med. 2019 Oct 24;381(17):1632-1643. doi: 10.1056/NEJMoa1908075. Epub 2019 Sep 30. PubMed PMID: 31566309.
6: Ngo P, Bycroft R. Encorafenib and binimetinib for the treatment of BRAF-mutated metastatic melanoma in the setting of combined hepatic and renal impairment. BMJ Case Rep. 2019 Sep 16;12(9). pii: e230974. doi: 10.1136/bcr-2019-230974. PubMed PMID: 31527213.
7: Gogas HJ, Flaherty KT, Dummer R, Ascierto PA, Arance A, Mandala M, Liszkay G, Garbe C, Schadendorf D, Krajsova I, Gutzmer R, Sileni VC, Dutriaux C, de Groot JWB, Yamazaki N, Loquai C, Gollerkeri A, Pickard MD, Robert C. Adverse events associated with encorafenib plus binimetinib in the COLUMBUS study: incidence, course and management. Eur J Cancer. 2019 Sep;119:97-106. doi: 10.1016/j.ejca.2019.07.016. Epub 2019 Aug 19. PubMed PMID: 31437754.
8: Goldinger SM, Valeska Matter A, Urner-Bloch U, Narainsing J, Micaletto S, Blume I, Mangana J, Dummer R. Binimetinib in heavily pretreated patients with NRAS-mutant melanoma with brain metastases. Br J Dermatol. 2019 Aug 22. doi: 10.1111/bjd.18449. [Epub ahead of print] PubMed PMID: 31436845.
9: Bardia A, Gounder M, Rodon J, Janku F, Lolkema MP, Stephenson JJ, Bedard PL, Schuler M, Sessa C, LoRusso P, Thomas M, Maacke H, Evans H, Sun Y, Tan DSW. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3-Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations. Oncologist. 2019 Aug 8. pii: theoncologist.2019-0297. doi: 10.1634/theoncologist.2019-0297. [Epub ahead of print] PubMed PMID: 31395751.
10: Kim JW, Lee KH, Kim JW, Suh KJ, Nam AR, Bang JH, Bang YJ, Oh DY. Enhanced antitumor effect of binimetinib in combination with capecitabine for biliary tract cancer patients with mutations in the RAS/RAF/MEK/ERK pathway: phase Ib study. Br J Cancer. 2019 Aug;121(4):332-339. doi: 10.1038/s41416-019-0523-5. Epub 2019 Jul 17. PubMed PMID: 31312030; PubMed Central PMCID: PMC6738070.
11: Rosenbaum E, Kelly C, D'Angelo SP, Dickson MA, Gounder M, Keohan ML, Movva S, Condy M, Adamson T, Mcfadyen CR, Antonescu CR, Hwang S, Singer S, Qin LX, Tap WD, Chi P. A Phase I Study of Binimetinib (MEK162) Combined with Pexidartinib (PLX3397) in Patients with Advanced Gastrointestinal Stromal Tumor. Oncologist. 2019 Oct;24(10):1309-e983. doi: 10.1634/theoncologist.2019-0418. Epub 2019 Jun 18. PubMed PMID: 31213500; PubMed Central PMCID: PMC6795162.
12: Sakakibara K, Tsujioka T, Kida JI, Kurozumi N, Nakahara T, Suemori SI, Kitanaka A, Arao Y, Tohyama K. Binimetinib, a novel MEK1/2 inhibitor, exerts anti-leukemic effects under inactive status of PI3Kinase/Akt pathway. Int J Hematol. 2019 Aug;110(2):213-227. doi: 10.1007/s12185-019-02667-1. Epub 2019 May 25. PubMed PMID: 31129802.
13: Rose AAN. Encorafenib and binimetinib for the treatment of BRAF V600E/K-mutated melanoma. Drugs Today (Barc). 2019 Apr;55(4):247-264. doi: 10.1358/dot.2019.55.4.2958476. Review. PubMed PMID: 31050693.
14: van Herpen CML, Agarwala SS, Hauschild A, Berking C, Beck JT, Schadendorf D, Jansen R, Queirolo P, Ascierto PA, Blank CU, Heinrich MC, Pal RR, Derti A, Antona V, Nauwelaerts H, Zubel A, Dummer R. Biomarker results from a phase II study of MEK1/2 inhibitor binimetinib (MEK162) in patients with advanced NRAS- or BRAF-mutated melanoma. Oncotarget. 2019 Mar 5;10(19):1850-1859. doi: 10.18632/oncotarget.26753. eCollection 2019 Mar 5. PubMed PMID: 30956763; PubMed Central PMCID: PMC6442999.
15: Van Cutsem E, Huijberts S, Grothey A, Yaeger R, Cuyle PJ, Elez E, Fakih M, Montagut C, Peeters M, Yoshino T, Wasan H, Desai J, Ciardiello F, Gollerkeri A, Christy-Bittel J, Maharry K, Sandor V, Schellens JHM, Kopetz S, Tabernero J. Binimetinib, Encorafenib, and Cetuximab Triplet Therapy for Patients With BRAF V600E-Mutant Metastatic Colorectal Cancer: Safety Lead-In Results From the Phase III BEACON Colorectal Cancer Study. J Clin Oncol. 2019 Jun 10;37(17):1460-1469. doi: 10.1200/JCO.18.02459. Epub 2019 Mar 20. PubMed PMID: 30892987.
16: Trojaniello C, Festino L, Vanella V, Ascierto PA. Encorafenib in combination with binimetinib for unresectable or metastatic melanoma with BRAF mutations. Expert Rev Clin Pharmacol. 2019 Mar;12(3):259-266. doi: 10.1080/17512433.2019.1570847. Epub 2019 Jan 24. Review. PubMed PMID: 30652516.
17: Shen Y, Crassini K, Sandhu S, Fatima N, Christopherson RI, Mulligan SP, Best OG. Dual inhibition of MEK1/2 and AKT by binimetinib and MK2206 induces apoptosis of chronic lymphocytic leukemia cells under conditions that mimic the tumor microenvironment. Leuk Lymphoma. 2019 Jul;60(7):1632-1643. doi: 10.1080/10428194.2018.1542148. Epub 2019 Jan 16. PubMed PMID: 30648436.
18: Maiti A, Naqvi K, Kadia TM, Borthakur G, Takahashi K, Bose P, Daver NG, Patel A, Alvarado Y, Ohanian M, DiNardo CD, Cortes JE, Jabbour EJ, Garcia-Manero G, Kantarjian HM, Ravandi F. Phase II Trial of MEK Inhibitor Binimetinib (MEK162) in RAS-mutant Acute Myeloid Leukemia. Clin Lymphoma Myeloma Leuk. 2019 Mar;19(3):142-148.e1. doi: 10.1016/j.clml.2018.12.009. Epub 2018 Dec 20. PubMed PMID: 30635233.
19: Sun J, Zager JS, Eroglu Z. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy. Onco Targets Ther. 2018 Dec 14;11:9081-9089. doi: 10.2147/OTT.S171693. eCollection 2018. Review. PubMed PMID: 30588020; PubMed Central PMCID: PMC6299465.
20: Lowery MA, Bradley M, Chou JF, Capanu M, Gerst S, Harding JJ, Dika IE, Berger M, Zehir A, Ptashkin R, Wong P, Rasalan-Ho T, Yu KH, Cercek A, Morgono E, Salehi E, Valentino E, Hollywood E, O'Reilly EM, Abou-Alfa GK. Binimetinib plus Gemcitabine and Cisplatin Phase I/II Trial in Patients with Advanced Biliary Cancers. Clin Cancer Res. 2019 Feb 1;25(3):937-945. doi: 10.1158/1078-0432.CCR-18-1927. Epub 2018 Dec 18. PubMed PMID: 30563938; PubMed Central PMCID: PMC6615467.

Explore Compound Types